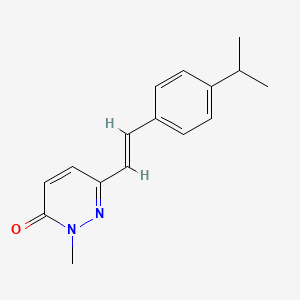

6-(4-isopropylstyryl)-2-methyl-3(2H)-pyridazinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

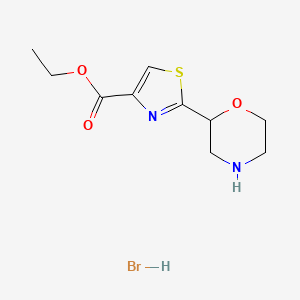

“6-(4-isopropylstyryl)-2-methyl-3(2H)-pyridazinone” is a chemical compound with the molecular formula C16H18N2O . It is used in various chemical reactions and has potential applications in different fields .

Synthesis Analysis

The synthesis of similar compounds often involves a sequence of reactions including aldolic condensation, bromination, and Hantzsch reaction . The exact synthesis process for “this compound” might vary depending on the specific requirements and conditions.Chemical Reactions Analysis

This compound, like other similar compounds, can participate in various chemical reactions. For instance, it might undergo reactions involving its pyridazinone ring or the isopropylstyryl group . The exact reactions would depend on the reaction conditions and the presence of other reactants.Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

6-(4-isopropylstyryl)-2-methyl-3(2H)-pyridazinone and its derivatives have been extensively studied for their synthesis and biological activities. These compounds exhibit significant pharmacological properties:

Analgesic and Anti-inflammatory Effects : Methyl 6-substituted-3(2H)-pyridazinone-2-ylacetates, closely related to the queried compound, demonstrate notable analgesic and anti-inflammatory activities. They have been tested using methods like the phenylbenzoquinone-induced writhing test and carrageenan-induced paw edema method. Notably, these compounds did not exhibit gastric ulcerogenic effects compared to standard nonsteroidal anti-inflammatory drugs (Şahina et al., 2004).

Cardiovascular Agents : The crystal and molecular structures of various 6-substituted pyridazinone derivatives have been analyzed as part of studies investigating the relationship between their structure and cardiovascular properties (Prout et al., 1994).

Synthesis of Stereosiomers : The synthesis of different stereoisomers of a compound closely related to this compound has shown that each isomer exhibits a distinct pharmacological profile, which includes vasodilation and beta-adrenergic antagonist activity (Howson et al., 1988).

Chemical and Pharmacological Research

These compounds are also the subject of diverse chemical and pharmacological research:

Chromatography Studies : Studies focusing on the enantioseparation of pyridazinone derivatives in chromatography have been conducted. This research is particularly relevant for the pharmaceutical industry, especially in the context of cardiotonic agents like levosimendan (Cheng et al., 2019).

Herbicide Research : Substituted pyridazinone compounds, similar to the queried compound, have been explored for their inhibitory effects on the Hill reaction and photosynthesis in plants, positioning them as potential herbicides (Hilton et al., 1969).

Antihypertensive Activities : Research on pyrrole substituted aryl pyridazinone and phthalazinone derivatives, including those related to this compound, has indicated their potential as antihypertensive agents (Demirayak et al., 2004).

Eigenschaften

IUPAC Name |

2-methyl-6-[(E)-2-(4-propan-2-ylphenyl)ethenyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-12(2)14-7-4-13(5-8-14)6-9-15-10-11-16(19)18(3)17-15/h4-12H,1-3H3/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNZKJSGVSCOHO-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C/C2=NN(C(=O)C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2473469.png)

![N-benzyl-N,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2473477.png)

![3-methyl-5-(3-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2473481.png)

![Ethyl 7-chloro-6-formyl-2-{[(4-nitrophenyl)carbonyl]amino}-4,5-dihydro-1-benzothiophene-3-carboxylate](/img/structure/B2473483.png)

![N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2473484.png)

![2-(3-(2,4-dichlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid](/img/structure/B2473486.png)